2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-3-4-8-15(13)20-22-14(2)18(27-20)11-21-19(26)12-25-17-10-6-5-9-16(17)23-24-25/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHBDCHRUENSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C4=CC=CC=C4N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic derivative that combines a benzo[d][1,2,3]triazole moiety with a thiazole structure. This unique combination is hypothesized to impart significant biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,2,3]triazole and thiazole derivatives. The synthesis pathways often utilize coupling reactions facilitated by various reagents to achieve the desired molecular structure.
Antimicrobial Activity
Research has indicated that compounds containing the benzo[d][1,2,3]triazole and thiazole frameworks exhibit notable antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of benzo[d][1,2,3]triazole possess significant antibacterial activity against common pathogens such as E. coli and S. aureus, with IC50 values often in the low micromolar range .
- The thiazole component has also been linked to enhanced antibacterial efficacy due to its ability to inhibit bacterial enzymes like DNA gyrase .
Anticancer Activity
Several studies have explored the anticancer potential of triazole-containing compounds:
- Cell line assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) .
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- In animal models, compounds with similar structures have been reported to reduce inflammation markers and exhibit efficacy in models of acute inflammatory responses .
Research Findings Summary Table
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.033 | |
| Antibacterial | S. aureus | 0.025 | |
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | U-937 | 10.38 | |
| Anti-inflammatory | In vivo model | Not specified |
Case Studies
- Antibacterial Efficacy : A study focusing on the synthesis of various benzo[d][1,2,3]triazole derivatives found that one specific derivative exhibited an IC50 value of 0.025 µM against S. aureus, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In a comparative study involving several triazole derivatives, one variant demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, indicating its promise as a potential anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of benzotriazole, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that a related compound showed cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent efficacy .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. In vitro studies have shown that similar benzotriazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections caused by resistant strains .
Acetylcholinesterase Inhibition
The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is pertinent in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole and triazole moieties have been explored for their ability to enhance acetylcholine levels by inhibiting its breakdown .
Material Science Applications
Polymer Development
The unique chemical structure of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide allows for its use as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
Agricultural Chemistry Applications
Agrochemical Formulations
This compound has potential applications in the formulation of agrochemicals. Its structural characteristics may contribute to the development of more effective pesticides and herbicides that target specific pests while minimizing environmental impact .
Data Table: Summary of Applications
Case Studies
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Anticancer Research
A study conducted on a series of benzotriazole derivatives demonstrated their ability to inhibit tumor growth in animal models. The compounds were shown to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology . -
Neurodegenerative Disease Models
In a preclinical model for Alzheimer's disease, a derivative of the compound was tested for its ability to inhibit acetylcholinesterase. Results indicated a significant increase in acetylcholine levels, suggesting its therapeutic potential in cognitive enhancement . -
Agricultural Efficacy Trials
Field trials using formulations containing thiazole-based compounds showed improved efficacy against common agricultural pests compared to standard treatments. These results suggest a promising avenue for developing environmentally friendly agrochemicals .
Chemical Reactions Analysis
Reactivity of the Benzotriazole Moiety
The 1H-benzo[d] triazol-1-yl group is a versatile leaving group and stabilizer in nucleophilic substitution reactions. Key reactions include:
Nucleophilic Substitution
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Mechanism : The triazole nitrogen acts as a leaving group under basic or acidic conditions, enabling displacement by nucleophiles (e.g., amines, thiols).
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Example : In copper-catalyzed click reactions, benzotriazole derivatives react with azides to form 1,2,3-triazoles . For this compound, substitution at the acetamide-linked triazole could yield derivatives like 2-amino-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide.
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Conditions : CuSO₄/sodium ascorbate in tBuOH/H₂O (1:1) at 65°C .
Ring-Opening Reactions
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Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) may cleave the triazole ring, forming o-phenylenediamine derivatives .
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Basic Conditions : Alkaline media (e.g., NaOH/EtOH) can induce ring scission, generating benzotriazolate intermediates .
Acetamide Linker Reactivity
The acetamide group (-NHCO-) participates in hydrolysis and condensation reactions:
Hydrolysis to Carboxylic Acid
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Conditions : Refluxing with 6M HCl or H₂SO₄ yields 2-(1H-benzo[d] triazol-1-yl)acetic acid .
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Mechanism : Acid-catalyzed cleavage of the amide bond.
Condensation with Hydrazines
Thiazole Core Modifications
The 4-methyl-2-(o-tolyl)thiazol-5-yl group exhibits electrophilic substitution and alkylation tendencies:
Electrophilic Aromatic Substitution
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Nitration/Sulfonation : The electron-rich thiazole ring undergoes nitration at the 5-position (para to methyl) using HNO₃/H₂SO₄ .
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Halogenation : Bromination with Br₂/FeBr₃ introduces halogens at the 4-position .
Alkylation at the Methylene Group
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Reaction : The -CH₂- group adjacent to the thiazole nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) .
Cross-Coupling Reactions
The thiazole and benzotriazole rings enable transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
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Substrate : Bromination of the thiazole’s 5-methyl group generates a handle for cross-coupling.
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Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acids in dioxane/H₂O .
Biological Derivatization
The compound’s scaffold is amenable to generating bioactive analogs:
Anticancer Derivatives
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Modification : Introducing chalcone or pyrazole moieties via Knoevenagel condensation enhances cytotoxicity .
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Example : Reaction with benzaldehydes under basic conditions yields α,β-unsaturated ketone derivatives .
Mechanistic Insights and Challenges
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Steric Effects : The o-tolyl group on the thiazole hinders electrophilic substitution at the 2-position, directing reactivity to the 5-methyl group .
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Leaving Group Efficiency : The benzotriazole moiety’s leaving capacity is superior to conventional groups (e.g., chloride) in SNAr reactions .
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Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments, necessitating controlled reaction settings .
Q & A
Q. What are the key structural features of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide, and how do they influence reactivity?
The compound contains a benzotriazole moiety linked via an acetamide bridge to a 4-methyl-2-(o-tolyl)thiazole group. The benzotriazole unit is electron-deficient, enhancing electrophilic reactivity, while the thiazole ring contributes aromatic stability and potential hydrogen-bonding interactions. Structural analogs (e.g., thiazole-triazole hybrids) often undergo regioselective modifications at the triazole nitrogen or thiazole sulfur, depending on reaction conditions .
Q. What synthetic routes are commonly employed to prepare thiazole-acetamide derivatives?
A general protocol involves:
- Step 1 : Condensation of 2-amino-5-(substituted)thiazoles with chloroacetyl chloride in dioxane/triethylamine to form N-(thiazolyl)chloroacetamides .
- Step 2 : Substitution reactions with nucleophiles (e.g., benzotriazole derivatives) under basic conditions.
- Step 3 : Purification via recrystallization (ethanol-DMF mixtures) and validation by IR, NMR, and elemental analysis .
Q. How is the purity and structural integrity of the compound verified experimentally?
- Spectroscopy : -NMR and -NMR confirm proton environments and carbon frameworks (e.g., benzotriazole C-H signals at δ 7.5–8.5 ppm) .
- Elemental Analysis : Agreement between calculated and observed C, H, N, S content (±0.3%) validates purity .
- Melting Point : Sharp melting ranges (e.g., 139–140°C for related compounds) indicate homogeneity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable intermediates (e.g., via Fukui indices for nucleophilic/electrophilic sites) .
- Docking Studies : Predict binding conformations of analogs (e.g., benzotriazole-thiazole hybrids) with biological targets, guiding synthetic priorities .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Case Example : Discrepancies in -NMR integration ratios may arise from dynamic processes (e.g., rotamerism in the acetamide linker). Variable-temperature NMR or 2D-COSY experiments can clarify assignments .
- Cross-Validation : Combine IR (amide I band at ~1650 cm) with mass spectrometry (HRMS for molecular ion confirmation) .
Q. How do substituents on the thiazole ring influence biological activity in structural analogs?
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance cytotoxicity in thiazole-triazole hybrids by improving membrane permeability and target binding (e.g., kinase inhibition) .
- Methyl/O-Tolyl Groups : Increase lipophilicity, as seen in analogs with improved antitumor IC values (e.g., 2.3 µM vs. 8.7 µM for unsubstituted derivatives) .
Q. What experimental designs mitigate side reactions during functionalization of the benzotriazole moiety?
- Regioselective Alkylation : Use bulky bases (e.g., DBU) to favor N1- over N2-alkylation on benzotriazole .
- Protection-Deprotection : Temporarily mask reactive sites (e.g., thiazole sulfur with Boc groups) during multi-step syntheses .
Methodological Considerations
Q. How are solvent and catalyst choices optimized for scalable synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dioxane minimizes side reactions .
- Catalyst Efficiency : Cu(I)-catalyzed click reactions (e.g., triazole formation) achieve >90% yield with 5 mol% CuBr at 60°C .
Q. What advanced analytical techniques validate stability under physiological conditions?
Q. How can data from conflicting biological assays be reconciled?
- Dose-Response Curves : Use Hill slope analysis to distinguish between true activity and assay artifacts (e.g., fluorescence interference).
- Orthogonal Assays : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
Tables for Key Data
Table 1 : Representative Spectral Data for Structural Analogs
| Functional Group | -NMR (δ, ppm) | IR (cm) | Reference |
|---|---|---|---|
| Benzotriazole C-H | 7.8–8.2 (m, 4H) | 1520 (C=N stretch) | |
| Thiazole CH | 2.4 (s, 3H) | 2920 (C-H stretch) | |
| Acetamide NH | 10.1 (s, 1H) | 1650 (C=O) |
Table 2 : Computational vs. Experimental Reaction Yields
| Reaction Step | DFT-Predicted Yield (%) | Experimental Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzotriazole Alkylation | 85 | 82 | DMF, 80°C, 12h | |
| Thiazole-Acetamide Coupling | 78 | 75 | Dioxane, 60°C, 8h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
